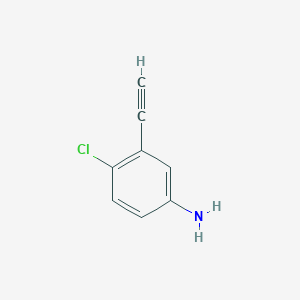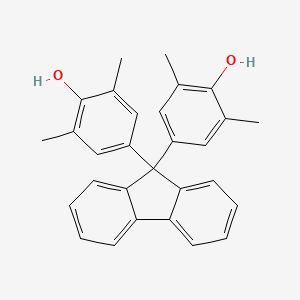![molecular formula C52H56N2 B3029924 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole CAS No. 838862-47-8](/img/no-structure.png)
9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9,9’-[1,1’-biphenyl]-4,4’-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole” is a type of biphenyl compound, which is a type of organic compound that contains two phenyl rings . The presence of the carbazole groups indicates that this compound may have interesting electronic properties, as carbazole is a common component in organic semiconductors .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a biphenyl core with carbazole groups attached at the 4,4’ positions . The carbazole groups are likely substituted with tert-butyl groups at the 3,6 positions .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) Applications
The hole-transporting properties of carbazole derivatives, such as 4,4′-bis(9H-carbazol-9-yl)-1,1′-biphenyl (CBP), are extensively utilized in OLEDs. The mixed-valence radical cations of bis(carbazolyl) analogues like 4,4′-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl, a model for CBP, show promising characteristics for OLED applications, as demonstrated by the generation and comparison of radical cations through chemical oxidation (Kaafarani et al., 2016).
Host Materials for Phosphorescent OLEDs
Carbazole derivatives have been developed as bipolar host materials for blue and green phosphorescent OLEDs, showing high triplet energies and excellent performances. Specifically, materials like 9-(3′,5′-di(1H-1,2,4-triazol-1-yl)-[1,1′-biphenyl]-3-yl)-9H-carbazole (DTzSCz) have been used to achieve high external quantum efficiencies in blue and green PhOLEDs, indicating the optimal n-type to p-type ratio for balanced charge transportation (Liu et al., 2016).
High Thermal Stability Host Materials
Novel compounds incorporating carbazole, 1,3,5-triazine, and fluorene groups have been synthesized to exhibit extremely excellent thermal properties and high triplet energy, making them suitable as host materials for green PhOLEDs. These materials, like 9-(4'-(4,6-bis(9,9-dimethyl-9H-fluoren-2-yl)-1,3,5-triazin-2-yl)-[1,1′-biphenyl]-4-yl)-9H-carbazole (TPBDF-Cz1), reveal good electroluminescence performance due to balanced hole and electron transport mobilities (Guichen et al., 2021).
Solution-processible OLED Materials
A fluorinated carbazole derivative, 9,9'-[2,2'-bis(trifluoromethyl)-biphenyl-4,4'-diyl]bis(9H-carbazole) (6FCBP), has been prepared with improved solubility for fabricating OLEDs through spin coating or vacuum deposition, showcasing excellent performance. This highlights the significance of modifying the carbazole core to enhance solubility and processability for OLED applications (Ge et al., 2008).
Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole' involves the coupling of two molecules of 3,6-bis(1,1-dimethylethyl)-9H-carbazole with a molecule of 1,1'-biphenyl-4,4'-dicarboxaldehyde.", "Starting Materials": [ "3,6-bis(1,1-dimethylethyl)-9H-carbazole", "1,1'-biphenyl-4,4'-dicarboxaldehyde" ], "Reaction": [ "Step 1: Dissolve 3,6-bis(1,1-dimethylethyl)-9H-carbazole (2.0 g, 6.5 mmol) and 1,1'-biphenyl-4,4'-dicarboxaldehyde (1.0 g, 3.2 mmol) in dry toluene (20 mL) under nitrogen atmosphere.", "Step 2: Add a catalytic amount of p-toluenesulfonic acid (0.1 g, 0.5 mmol) to the reaction mixture and reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 4: Wash the product with cold toluene and dry under vacuum to obtain the desired compound '9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole' as a dark purple solid (yield: 70-80%)." ] } | |
CAS RN |
838862-47-8 |
Molecular Formula |
C52H56N2 |
Molecular Weight |
709.0 g/mol |
IUPAC Name |
2,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C52H56N2/c1-49(2,3)35-18-26-45-42(29-35)41-25-17-38(52(10,11)12)32-48(41)54(45)40-23-15-34(16-24-40)33-13-21-39(22-14-33)53-46-27-19-36(50(4,5)6)30-43(46)44-31-37(51(7,8)9)20-28-47(44)53/h13-32H,1-12H3 |
InChI Key |
PYVWKLPLDOAWFL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



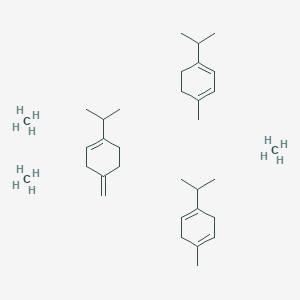
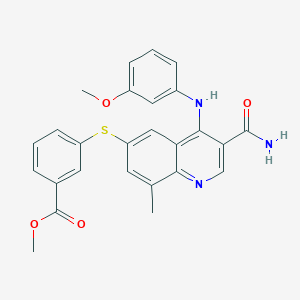
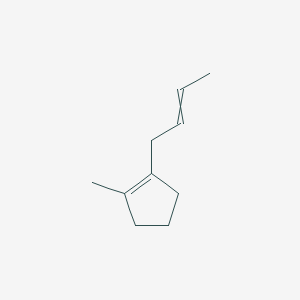
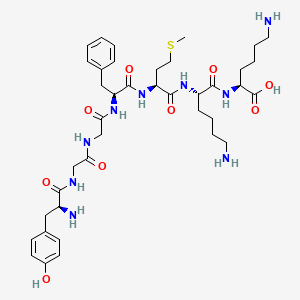
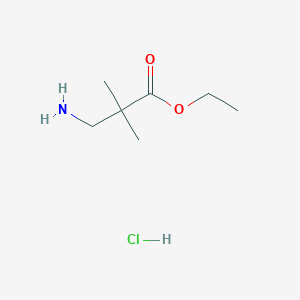
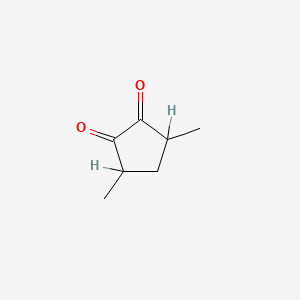
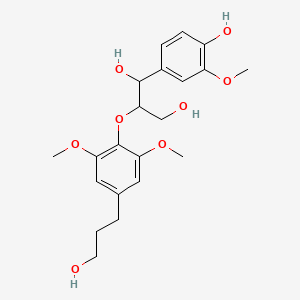
![3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B3029853.png)




